molecular formula C11H9N3O B15163839 6-Butanoylpyridine-2,4-dicarbonitrile CAS No. 143427-72-9

6-Butanoylpyridine-2,4-dicarbonitrile

Cat. No.: B15163839
CAS No.: 143427-72-9
M. Wt: 199.21 g/mol
InChI Key: BIULIOCXSSEWKX-UHFFFAOYSA-N
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Description

6-Butanoylpyridine-2,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C11H10N2O It is characterized by a pyridine ring substituted with butanoyl and dicarbonitrile groups at the 6th, 2nd, and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butanoylpyridine-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation of malononitrile with appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by bases such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Butanoylpyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 6-Butanoylpyridine-2,4-dicarbonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity. The butanoyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 6-Butanoylpyridine-2,4-dicarbonitrile is unique due to the presence of both butanoyl and dicarbonitrile groups, which confer specific chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and make it a valuable compound in various research fields .

Properties

CAS No.

143427-72-9

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

6-butanoylpyridine-2,4-dicarbonitrile

InChI

InChI=1S/C11H9N3O/c1-2-3-11(15)10-5-8(6-12)4-9(7-13)14-10/h4-5H,2-3H2,1H3

InChI Key

BIULIOCXSSEWKX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=CC(=N1)C#N)C#N

Origin of Product

United States

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